molecular formula C15H18OSi B7779613 1-(Trimethylsilyl)-4-phenoxybenzene CAS No. 17049-41-1

1-(Trimethylsilyl)-4-phenoxybenzene

Cat. No.: B7779613
CAS No.: 17049-41-1
M. Wt: 242.39 g/mol
InChI Key: YEDCRMMCRHFMFI-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-4-phenoxybenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trimethylsilyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzene with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Phenoxybenzene+Trimethylsilyl chlorideThis compound+HCl\text{4-Phenoxybenzene} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Phenoxybenzene+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)-4-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxybenzene moiety can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the phenoxybenzene ring can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include cyclohexane derivatives and other reduced forms of the aromatic ring.

Scientific Research Applications

1-(Trimethylsilyl)-4-phenoxybenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of novel materials with unique properties, such as high thermal stability and electrical conductivity.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Catalysis: The compound is used in catalytic processes to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-4-phenoxybenzene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the phenoxybenzene moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The phenoxybenzene moiety can interact with molecular targets through π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a trimethylsilyl group, used in similar applications.

    4-Trimethylsilyl Diphenyl Acetylene: A compound with similar structural features, used in polymer synthesis and materials science.

    Trimethylsilylacetylene: Used in Sonogashira couplings and other organic reactions.

Uniqueness

1-(Trimethylsilyl)-4-phenoxybenzene is unique due to its combination of a trimethylsilyl group and a phenoxybenzene moiety, which imparts distinct chemical properties and reactivity. This combination allows for selective reactions and the formation of complex organic molecules, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

trimethyl-(4-phenoxyphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCRMMCRHFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295065
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-41-1
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17049-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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